6-(Benzyloxy)-2-chloroquinoline is a chemical compound that belongs to the class of quinoline derivatives. It features a chloro group at the second position and a benzyloxy group at the sixth position of the quinoline ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic compounds.
6-(Benzyloxy)-2-chloroquinoline is classified as:
The synthesis of 6-(Benzyloxy)-2-chloroquinoline typically involves:
6-(Benzyloxy)-2-chloroquinoline can participate in various chemical reactions, including:
The mechanism of action for 6-(Benzyloxy)-2-chloroquinoline, particularly in biological contexts, may involve:
Research indicates that quinoline derivatives often exhibit significant anticancer activity, with some compounds showing IC50 values in the micromolar range against various cancer cell lines .
6-(Benzyloxy)-2-chloroquinoline has several notable applications:
6-(Benzyloxy)-2-chloroquinoline (CAS No. 623144-17-2) is a structurally specialized chloroquinoline derivative characterized by the strategic placement of chlorine at the C2 position and a benzyloxy group at the C6 position of the quinoline core. Its molecular formula, C₁₆H₁₂ClNO, corresponds to a molecular weight of 269.73 g/mol, with predicted physicochemical properties including a boiling point of 422.8 ± 30.0 °C and a density of 1.263 ± 0.06 g/cm³ [1] [2]. This compound exemplifies targeted molecular design within medicinal chemistry, leveraging substituent positioning to optimize interactions with biological targets. It serves as a versatile synthetic intermediate for pharmaceuticals and bioactive molecules, particularly anticancer and anti-inflammatory agents [2] [4].
Quinoline derivatives consist of a bicyclic aromatic system fusing benzene and pyridine rings. This scaffold exhibits broad bioactivity due to its ability to engage in π-π stacking, hydrogen bonding, and hydrophobic interactions with biological macromolecules. The 6-(benzyloxy)-2-chloroquinoline structure incorporates two critical functional modifications:
Compound Name | CAS Number | Substituent Position | Molecular Formula | Key Structural Distinction |
---|---|---|---|---|
6-(Benzyloxy)-2-chloroquinoline | 623144-17-2 | 2-Cl, 6-OBn | C₁₆H₁₂ClNO | Optimal balance of reactivity and bioactivity |
8-(Benzyloxy)-2-chloroquinoline | 343788-51-2 | 2-Cl, 8-OBn | C₁₆H₁₂ClNO | Altered electronic distribution |
7-(Benzyloxy)-2-chloroquinoline | Not available | 2-Cl, 7-OBn | C₁₆H₁₂ClNO | Steric hindrance near nitrogen |
The compound’s SMILES notation (ClC₁=NC₂=C(OCC₃=CC=CC=C₃)C=CC=C₂C=C₁) and InChIKey (CYCJPIBUDBOUQD-UHFFFAOYSA-N) provide unambiguous representations of its atomic connectivity and stereochemical features [2] [3].
Positional isomerism profoundly impacts chloroquinolines' chemical behavior and biological efficacy:
Synthetic routes exploit these positional effects. For example, 6-(benzyloxy)-2-chloroquinoline is synthesized via Williamson etherification between 2-chloro-6-hydroxyquinoline and benzyl bromide under basic conditions (K₂CO₃, DMF), achieving high regioselectivity [1]. Alternative strategies include Friedländer condensations or transition-metal-catalyzed couplings [9].
Method | Starting Materials | Conditions | Yield | Advantages |
---|---|---|---|---|
Williamson Ether Synthesis | 2-Chloro-6-hydroxyquinoline + Benzyl bromide | K₂CO₃, DMF, 80°C, 12h | ~85% | High regioselectivity, scalability |
Mitsunobu Reaction | 2-Chloro-6-hydroxyquinoline + PhCH₂OH | PPh₃, DIAD, THF, 0°C→RT | 75–80% | Mild conditions |
Multistep Ring Synthesis | o-Aminobenzaldehyde + β-Ketoester | Acid/Base catalysis, then benzylation | 60–70% | Flexibility in ring substitution |
The benzyloxy group (–OCH₂C₆H₅) serves as a versatile pharmacophore modifier:
Analog Structure | Biological Target | Key Activity | Reference |
---|---|---|---|
6,7,8-Substituted-4-benzyloxyquinolin-2(1H)-one | Microtubules, Cancer cell lines | IC₅₀: 0.2–0.8 μM (HL-60, Hep3B, COLO 205) | [2] |
l-1′-Homologated adenosine-quinolone hybrids | NF-κB pathway | IL-1β inhibition (IC₅₀ = 1.08 μM) | [4] |
Boronic acid-pyrazoloquinolones | Rho-associated kinases (ROCK) | Kd < 2 nM; ROCK2 inhibition (IC₅₀ = 0.5 nM) | [9] |
Structure-activity relationship (SAR) studies confirm that para-electron-donating groups (e.g., –OCH₃) on the benzyl ring improve anticancer activity, while meta-halogens enhance anti-inflammatory effects [4] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7